molecular formula C9H11NO2 B13621554 4-(5-Methylfuran-2-yl)pyrrolidin-2-one

4-(5-Methylfuran-2-yl)pyrrolidin-2-one

Cat. No.: B13621554
M. Wt: 165.19 g/mol
InChI Key: DDVRKVMFLWBOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methylfuran-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring substituted with a 5-methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with pyrrolidine under acidic conditions to form the desired product . Another method includes the use of donor-acceptor cyclopropanes and primary amines, followed by lactamization and dealkoxycarbonylation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-Methylfuran-2-yl)pyrrolidin-2-one include other pyrrolidin-2-one derivatives and furan-substituted heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H11NO2/c1-6-2-3-8(12-6)7-4-9(11)10-5-7/h2-3,7H,4-5H2,1H3,(H,10,11)

InChI Key

DDVRKVMFLWBOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.